molecular formula C17H15N3O4S2 B10981733 3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one

3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B10981733
M. Wt: 389.5 g/mol
InChI Key: FKIBPTSVZOEHHI-UHFFFAOYSA-N
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Description

3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thieno[3,2-d]pyrimidine moiety can be synthesized through cyclo-condensation reactions involving appropriate precursors . The final step involves coupling the indole and thieno[3,2-d]pyrimidine units under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and thieno[3,2-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of indole, thieno, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Biological Activity

The compound 3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a methylsulfonyl group and an indole moiety. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S, with a molecular weight of 352.38 g/mol. The presence of the methylsulfonyl group is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methylsulfonyl-indole compounds exhibit notable antimicrobial properties. For instance, specific derivatives showed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CompoundActivityTarget Organism
4bAntibacterialSalmonella enterica
4eAntibacterialE. coli
5dAntibacterialE. coli

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through various assays measuring the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. Compounds derived from the same class showed significant inhibition of COX-1, COX-2, and 5-LOX activities. Notably, compound 5d exhibited dual inhibitory action on COX-2 and 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .

Key Findings:

  • Inhibition of TNF-α: The compound demonstrated significant inhibition of TNF-α in RAW264.7 macrophages.
  • Histopathological Studies: Examination of cardiac and gastrointestinal tissues indicated minimal toxicity at effective doses.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that several derivatives possess strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

  • Cardiovascular Profile Assessment: A study evaluated the cardiovascular effects of compound 5d by measuring cardiac biomarkers (LDH, CK-MB, Tn-I). The results suggested that it does not adversely affect cardiac function while providing anti-inflammatory benefits .
  • Molecular Modeling Studies: Computational studies have elucidated the binding interactions of the compound with COX enzymes. These studies help in understanding the mechanism of action and optimizing the structure for enhanced activity .

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

3-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H15N3O4S2/c1-26(23,24)20-6-4-11-8-12(2-3-14(11)20)15(21)9-19-10-18-13-5-7-25-16(13)17(19)22/h2-3,5,7-8,10H,4,6,9H2,1H3

InChI Key

FKIBPTSVZOEHHI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)SC=C4

Origin of Product

United States

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